dihydrolanosterol
Overview
Description
Dihydrolanosterol, also known as 24,25-Dihydrolanosterol or Lanostenol, is a sterol and the C24-25 hydrogenated products of lanosterol . It can be demethylated by mammal or yeast cytochrome P450 sterol 14alpha-demethylase . It is a natural sterol used to induce degradation of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR) .
Synthesis Analysis
The synthesis of dihydrolanosterol is part of the cholesterol biosynthesis pathway. It is derived from lanosterol and involves the same biochemical reactions and intermediates as the Bloch and Kandutsch–Russell pathways . The favored pathway for cholesterol biosynthesis is the Kandutsch–Russell pathway .Molecular Structure Analysis
Dihydrolanosterol has a molecular formula of C30H52O . It has a molecular weight of 428.73 . The structure of dihydrolanosterol is similar to other sterols, differing mostly by the number of double bonds and substituents on the sterol ring .Chemical Reactions Analysis
Dihydrolanosterol is involved in the 14α-demethylation reaction of human P450 51A1 . This reaction is highly processive, with dissociation rates of P450 51A1-dihydrolanosterol and the 14α-alcohol and 14α-aldehyde complexes being 1 to 2 orders of magnitude less than the forward rates of competing oxidations .Physical And Chemical Properties Analysis
Dihydrolanosterol is a solid substance with a molecular weight of 428.73 and a molecular formula of C30H52O . It should be stored at -20°C .Scientific Research Applications
Production and Separation Techniques
Dihydrolanosterol is involved in the production of sterols. Kavtaradze et al. (2004) described a low-toxicity, high-yielding method for producing pure lanosterol and dihydrolanosterol from commercially available mixtures. This process involves the one-pot production of lanosterol diol, which can then be converted to pure (>97%) lanosterol. The described method offers an inexpensive and efficient way to separate these compounds, marking its importance in the field of biochemistry and pharmacology (Kavtaradze, Manley-Harris, & Nicholson, 2004).
Cholesterol Biosynthesis Inhibition
Dihydrolanosterol plays a role in cholesterol biosynthesis. Hajjaj et al. (2005) discovered that Aspergillus oryzae produces compounds that inhibit cholesterol synthesis at enzyme sites downstream of dihydrolanosterol. This finding is significant for understanding the microbial control over cholesterol biosynthesis and its potential applications in treating cholesterol-related disorders (Hajjaj, Duboc, Fay, Zbinden, Macé, & Niederberger, 2005).
Analytical Method Development
Skubic et al. (2020) developed a liquid chromatographic/mass spectrometric method (LC-MS) for the quantitative analysis of sterols including dihydrolanosterol. This method, validated on 10 sterol standards, enables the fast quantification of sterols, facilitating research and clinical applications in the field of cholesterolomics (Skubic, Vovk, Rozman, & Križman, 2020).
Inhibitory and Mechanistic Probing
Morisak et al. (2000) synthesized 15alpha-fluoro-24,25-dihydrolanosterol as a potential inhibitor and/or mechanistic probe for lanosterol 14alpha-demethylase, an enzyme involved in cholesterol biosynthesis. This work provides a basis for further research into the inhibition mechanisms and the development of inhibitors for therapeutic purposes (Morisak, Igata, & Yamamoto, 2000).
Oxygen-Sensing Mechanism
Nguyen et al. (2007) explored the role of dihydrolanosterol in the oxygen-sensing mechanism mediated by the combined actions of methylated intermediates in cholesterol synthesis and the hypoxia-activated transcription factor HIF-1α. This research is significant for understanding the biochemical pathways related to oxygen deprivation and its effects on cholesterol synthesis (Nguyen, McDonald, Bruick, & DeBose-Boyd, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25?,26?,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGCLMLTWQZNJ-IODJPDIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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